N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide
Description
N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide is a complex organic compound that features a pyrazole ring, a morpholine ring, and a cyclopentyl group
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-2-19-10-12(9-18-19)8-17-16(22)20-6-7-23-11-14(20)13-4-3-5-15(13)21/h9-10,13-15,21H,2-8,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPQQZHFWACTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)N2CCOCC2C3CCCC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide typically involves multi-step organic synthesis The morpholine ring is then synthesized and attached to the pyrazole ring through a carboxamide linkage
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethyl group on the pyrazole ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The exact mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pyrazole ring may play a role in binding to active sites, while the morpholine ring and hydroxycyclopentyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide
- N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)piperidine-4-carboxamide
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide is unique due to the combination of its structural elements, which may confer specific biological activities and chemical reactivity not observed in similar compounds. The presence of both the pyrazole and morpholine rings, along with the hydroxycyclopentyl group, provides a distinct framework for potential interactions with biological targets.
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